molecular formula C8H12BrN3O B7869310 2-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide

2-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide

Cat. No.: B7869310
M. Wt: 246.10 g/mol
InChI Key: TYZHMOHLHRGTDH-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position of the pyrazole ring and an ethylpropanamide group makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3,5-dimethylpyrazole.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Amidation: The brominated pyrazole is then reacted with ethylpropanamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and amidation steps can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Amidation and Esterification: The amide group can participate in amidation and esterification reactions to form various derivatives.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of benzoyl peroxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

  • Substituted pyrazoles with various functional groups.
  • Oxidized or reduced derivatives of the compound.
  • Amide or ester derivatives formed through amidation or esterification reactions.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog without the ethylpropanamide group.

    3,5-Dimethylpyrazole: Lacks the bromine atom and the ethylpropanamide group.

    1,3-Diphenylpyrazole: Contains phenyl groups instead of the bromine atom and the ethylpropanamide group.

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide is unique due to the presence of both the bromine atom and the ethylpropanamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-3-10-8(13)6(2)12-5-7(9)4-11-12/h4-6H,3H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZHMOHLHRGTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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